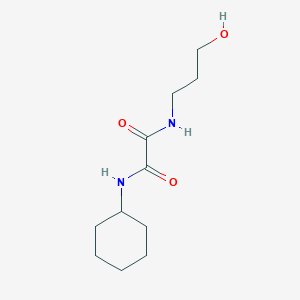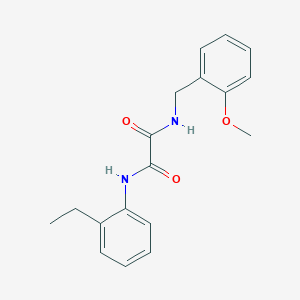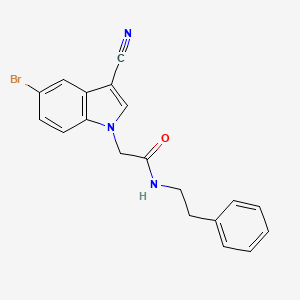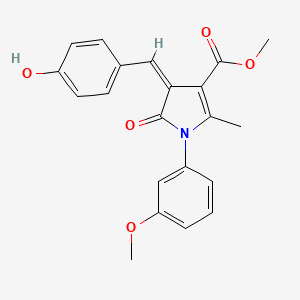
3-(3-methoxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Descripción general
Descripción
3-(3-methoxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that has been of great interest to researchers in recent years. This compound has shown potential in various scientific research applications, including medicinal chemistry, pharmacology, and drug discovery.
Aplicaciones Científicas De Investigación
3-(3-methoxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has shown potential in various scientific research applications. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. Studies have shown that it inhibits the growth of cancer cells by inducing apoptosis. In pharmacology, this compound has been studied for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro. In drug discovery, this compound has been screened for its potential as a lead compound for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 3-(3-methoxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that it inhibits the activity of various enzymes and proteins involved in cancer cell proliferation and inflammation. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to downregulate the expression of NF-κB, a protein involved in inflammation.
Biochemical and Physiological Effects:
3-(3-methoxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells and reduces the production of pro-inflammatory cytokines. In vivo studies have shown that it reduces tumor growth and inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(3-methoxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments include its potential as an anticancer and anti-inflammatory agent, as well as its ease of synthesis. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are various future directions for research on 3-(3-methoxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one. One direction is to investigate its potential as a lead compound for the development of new drugs for cancer and inflammatory diseases. Another direction is to study its mechanism of action in more detail to understand its effects on cancer cells and inflammation. Additionally, future research could explore ways to improve the solubility and reduce the toxicity of this compound.
Propiedades
IUPAC Name |
(5Z)-3-(3-methoxyphenyl)-5-(naphthalen-1-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO2S2/c1-24-17-10-5-9-16(13-17)22-20(23)19(26-21(22)25)12-15-8-4-7-14-6-2-3-11-18(14)15/h2-13H,1H3/b19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFGKCPXCQKLSI-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C(=CC3=CC=CC4=CC=CC=C43)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N2C(=O)/C(=C/C3=CC=CC4=CC=CC=C43)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-[({[1-(1,3-benzodioxol-5-yl)ethyl]amino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4717237.png)
![2-{[5-(1-benzothien-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B4717243.png)

![5-{[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B4717256.png)


![2-{1-[(4-biphenylyloxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4717281.png)

![methyl 4-ethyl-2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4717297.png)


![5-[(5-bromo-2-thienyl)methylene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4717308.png)

![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4717336.png)